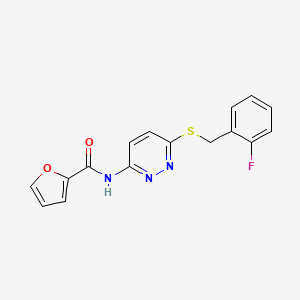

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

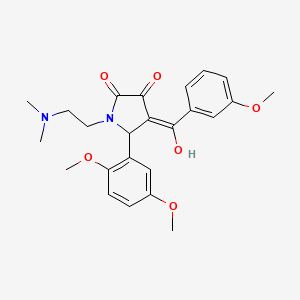

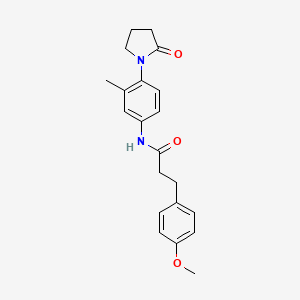

“N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including a furan ring, a pyridazine ring, and a carboxamide group . The compound is likely to be a part of a larger family of compounds that have been synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of “N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide” is complex, containing several functional groups and rings. The presence of a furan ring, a pyridazine ring, and a carboxamide group indicates that the compound is likely to have interesting chemical properties .Scientific Research Applications

Influenza A Virus Inhibition

One notable application of furan-carboxamide derivatives is in the inhibition of the lethal H5N1 influenza A virus. Systematic studies on structure-activity relationships highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity. Although the study specifically mentions a related compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, as a potent inhibitor, the framework of furan-carboxamide derivatives, including N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, represents a promising direction for novel antiviral agents (Yu Yongshi et al., 2017).

Fluorescent Chemosensor for Metal Ions

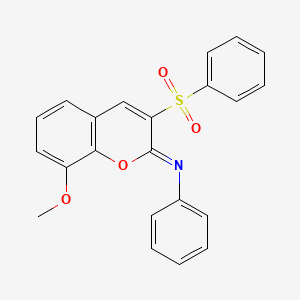

Another application is found in the development of fluorescent chemosensors for the detection of metal ions such as Cd2+ and CN−. A phenoxazine-based chemosensor incorporating furan-2-carboxamide group demonstrated excellent sensitivity and selectivity towards these ions, showcasing the utility of furan-carboxamide derivatives in environmental monitoring and biological imaging. While the specific chemosensor discussed utilized a phenoxazine core, the integration of the furan-2-carboxamide moiety indicates the versatility of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide in sensor applications (P. Ravichandiran et al., 2020).

Antiproliferative Activities and DNA Binding

The compound's framework is also relevant in the synthesis and evaluation of antiproliferative activities against various cancer cell lines. Coumarin-3-formamido derivatives, which share structural similarities with N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, have shown potential in binding to DNA through intercalation and exhibiting cytotoxic effects against cancer cells. This highlights the potential of furan-carboxamide derivatives in cancer research (Jiuzhou Shi et al., 2020).

Enzymatic Polymerization for Sustainable Materials

Furthermore, furan-carboxamide derivatives are explored in the synthesis of sustainable materials. Enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides demonstrates the potential of these compounds in developing alternatives to petroleum-based polymers. Such studies underscore the environmental applications of furan-carboxamide derivatives, including the one (Yi Jiang et al., 2015).

properties

IUPAC Name |

N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNYILCFHHWPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)